3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hcl
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Overview
Description
3-(Methylsulfonyl)-3,9-diazaspiro[55]undecane hydrochloride is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which often result in unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the methylsulfonyl group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic core. The methylsulfonyl group is then introduced via a sulfonylation reaction using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the spirocyclic core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Methylsulfonyl chloride, triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced spirocyclic derivatives .
Scientific Research Applications
3-(Methylsulfonyl)-3,9-diazaspiro[5
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has shown potential as a scaffold for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity and use as a scaffold in medicinal chemistry.
3-Oxaspiro[5.5]undecane-2,4-dione: Utilized in the synthesis of biologically active compounds and materials.
Uniqueness
3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hydrochloride stands out due to its unique combination of a spirocyclic core and a methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H21ClN2O2S |
---|---|
Molecular Weight |
268.80 g/mol |
IUPAC Name |
3-methylsulfonyl-3,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C10H20N2O2S.ClH/c1-15(13,14)12-8-4-10(5-9-12)2-6-11-7-3-10;/h11H,2-9H2,1H3;1H |
InChI Key |
RWRQDVTYVOIWDA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CCNCC2)CC1.Cl |
Origin of Product |
United States |
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